molecular formula C26H30N2O B13188255 (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol

(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol

Cat. No.: B13188255
M. Wt: 386.5 g/mol
InChI Key: FOJAUYLDNUKRJS-VWLOTQADSA-N
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Description

(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol is a chiral amino alcohol featuring a pyrrolidine ring at position 3, a triphenylmethyl (trityl) group at the amino position, and a hydroxyl group at position 1. The trityl group serves as a protective moiety for the amine, enhancing stability during synthetic processes . Pyrrolidine, a five-membered aliphatic ring, contributes to conformational flexibility and influences lipophilicity.

Properties

Molecular Formula

C26H30N2O

Molecular Weight

386.5 g/mol

IUPAC Name

(2S)-3-pyrrolidin-1-yl-2-(tritylamino)propan-1-ol

InChI

InChI=1S/C26H30N2O/c29-21-25(20-28-18-10-11-19-28)27-26(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25,27,29H,10-11,18-21H2/t25-/m0/s1

InChI Key

FOJAUYLDNUKRJS-VWLOTQADSA-N

Isomeric SMILES

C1CCN(C1)C[C@@H](CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

C1CCN(C1)CC(CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.

    Introduction of the Triphenylmethyl Group: The triphenylmethyl group is introduced via a nucleophilic substitution reaction, where a triphenylmethyl halide reacts with an amine precursor.

    Hydroxyl Group Addition: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and substitution reactions, and employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the triphenylmethyl group.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO₄ (Potassium permanganate).

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Modified pyrrolidine derivatives.

    Substitution Products: Various substituted amines and amides.

Scientific Research Applications

Chemistry

In organic synthesis, (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

The compound is used in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Medicine

In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.

Industry

The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the triphenylmethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Morpholin-4-yl Analog: (2S)-3-(Morpholin-4-yl)-2-[(triphenylmethyl)amino]propan-1-ol

Key Differences :

  • Substituent : Replaces pyrrolidin-1-yl with morpholin-4-yl (a six-membered ring containing oxygen).
  • Molecular Formula : C26H30N2O2 (vs. C26H30N2O for the target compound) .
  • Molecular Weight : 402.53 g/mol (vs. 388.53 g/mol for the target compound).
  • Synthetic Considerations : Morpholine’s electron-rich oxygen may alter reactivity in nucleophilic substitutions or catalytic hydrogenation steps.

Piperidine Derivative: (2S)-3-[(3S)-1-(Ethylsulfonyl)piperidin-3-yl]-2-{[3-(4-methylphenyl)imidazo[1,2-a]pyrazin-8-yl]amino}propan-1-ol

Key Differences :

  • Substituent : Piperidin-3-yl with an ethylsulfonyl group introduces a sulfonyl moiety.
  • Molecular Formula : C23H31N5O3S (vs. C26H30N2O for the target compound) .
  • Molecular Weight : 457.59 g/mol (significantly higher due to the sulfonyl group and imidazopyrazine ring).

Methoxy/Biphenyl Analog: (2S)-3-(3-{[4-(2-Aminoethoxy)-2',6-Dimethyl[1,1'-biphenyl]-3-yl]amino}-1H-pyrazol-1-yl)-2-methoxypropan-1-ol

Key Differences :

  • Substituents : Methoxy group at C2 and a biphenyl-pyrazole system at C3.
  • Molecular Weight : ~450 g/mol (estimated), higher than the target compound .
  • Steric Effects : The biphenyl system introduces significant steric hindrance, which may affect binding affinity in receptor-ligand interactions.

Data Table: Structural and Physicochemical Comparison

Compound Name Substituent (Position 3) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pyrrolidin-1-yl C26H30N2O 388.53 Chiral center, trityl-protected amine, aliphatic ring
Morpholin-4-yl Analog Morpholin-4-yl C26H30N2O2 402.53 Oxygen-containing ring, enhanced H-bonding, moderate solubility
Piperidine Derivative Piperidin-3-yl (sulfonyl) C23H31N5O3S 457.59 Sulfonyl group, imidazopyrazine, high polarity
Methoxy/Biphenyl Analog Biphenyl-pyrazole C25H28N4O2 ~450 Steric hindrance, methoxy group, potential for π-π interactions

Research Findings and Implications

  • Synthetic Utility : The trityl group in the target compound and its morpholine analog aids in amine protection, but its bulkiness may complicate downstream deprotection steps .
  • Solubility Trends : Morpholine’s oxygen likely improves solubility compared to pyrrolidine, though experimental data are needed.
  • Biological Relevance : Piperidine derivatives with sulfonyl groups (e.g., ) may exhibit enhanced target selectivity due to polar interactions, whereas the biphenyl system in could improve binding to hydrophobic pockets.
  • Stability : The acid-labile trityl group necessitates careful handling in acidic conditions, a common feature across all trityl-containing analogs .

Biological Activity

The compound (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol (CAS No. 2059913-85-6) is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C26H30N2OC_{26}H_{30}N_{2}O with a molecular weight of 386.5 g/mol. The structure features a pyrrolidine ring, which is known for its versatility in drug design, and a triphenylmethyl group that provides steric protection to the amino group.

PropertyValue
CAS Number2059913-85-6
Molecular FormulaC26H30N2OC_{26}H_{30}N_{2}O
Molecular Weight386.5 g/mol

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The triphenylmethyl group allows for selective reactions, while the amino and hydroxy groups can participate in hydrogen bonding and nucleophilic reactions. This compound may act as an enzyme inhibitor or modulator, impacting metabolic pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit significant pharmacological activities:

  • Antimicrobial Activity : Derivatives of pyrrolidine have shown potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, aminopropyl derivatives demonstrated efficacy against strains like Pseudomonas aeruginosa .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways linked to diseases such as cancer and diabetes .
  • Neuroprotective Effects : Pyrrolidine derivatives have been studied for their neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications on the pyrrolidine ring and substituents significantly influence biological activity:

  • Hydroxyl Group Positioning : The presence and position of hydroxyl groups can enhance solubility and bioavailability.
  • Triphenylmethyl Group : This group not only provides steric hindrance but also influences the electronic properties of the molecule, affecting its interaction with biological targets.

Case Study 1: Antibacterial Activity

In a study published in Antimicrobial Agents and Chemotherapy, derivatives similar to this compound were tested against various bacterial strains. Results showed significant inhibition at low concentrations, indicating potential for development as new antimicrobial agents .

Case Study 2: Neuroprotective Properties

Research highlighted in Journal of Medicinal Chemistry demonstrated that certain pyrrolidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests that this compound may share similar protective effects due to its structural characteristics .

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